(R)-2-Benzylpiperidine

anticonvulsant MES test chiral pharmacology

(R)-2-Benzylpiperidine (CAS 203452-46-4) is the eutomer-verified chiral building block for pharmaceutical R&D. Unlike its (S)-enantiomer or racemate, the (R)-configuration delivers up to 2.6× higher potency in anticonvulsant assays (MES ED50 = 5.7 mg/kg), optimal DAGLα/ABHD6 dual inhibition, and superior BChE selectivity over AChE. Supplied as a crystalline solid (≥98% purity) developed via patented asymmetric technology, its secondary amine enables versatile N-functionalization for fragment-based discovery and asymmetric catalysis. Specify the (R)-enantiomer to eliminate stereochemical variables that compromise SAR studies and catalytic enantioselectivity.

Molecular Formula C12H17N
Molecular Weight 175.275
CAS No. 203452-46-4
Cat. No. B2875370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Benzylpiperidine
CAS203452-46-4
Molecular FormulaC12H17N
Molecular Weight175.275
Structural Identifiers
SMILESC1CCNC(C1)CC2=CC=CC=C2
InChIInChI=1S/C12H17N/c1-2-6-11(7-3-1)10-12-8-4-5-9-13-12/h1-3,6-7,12-13H,4-5,8-10H2/t12-/m1/s1
InChIKeyITXCORRITGNIHP-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-Benzylpiperidine (CAS 203452-46-4): Chiral Piperidine Building Block for Asymmetric Synthesis


(R)-2-Benzylpiperidine (CAS 203452-46-4) is a chiral secondary amine belonging to the 2-substituted piperidine class, with molecular formula C12H17N and molecular weight 175.27 g/mol . It exists as a crystalline solid at room temperature with a melting point of 45-50 °C, a predicted boiling point of 267.5 ± 9.0 °C, and a predicted pKa of 10.55 ± 0.10 . The compound features a stereogenic center at the C2 position of the piperidine ring bearing a benzyl substituent in the (R)-configuration . Its primary value proposition lies in its utility as a chiral building block for pharmaceutical research and asymmetric synthesis, leveraging technology developed and patented by Liverpool ChiroChem for the production of enantioenriched piperidines .

Why (R)-2-Benzylpiperidine Cannot Be Substituted with Racemic or (S)-Enantiomer in Chiral-Dependent Applications


In chiral chemistry and pharmaceutical development, the stereochemical configuration of a building block can profoundly influence the biological activity, selectivity, and physical properties of downstream compounds. (R)-2-Benzylpiperidine and its (S)-enantiomer (CAS 99112-94-4) are non-superimposable mirror images that, while sharing identical physicochemical descriptors such as molecular weight (175.27 g/mol) and predicted density (~0.969 g/cm³), exhibit distinct pharmacological behavior when incorporated into bioactive molecules . Empirical evidence demonstrates that the (R)-configuration can confer up to a two-fold difference in potency relative to the (S)-enantiomer in anticonvulsant activity assays, and in certain N-benzylpiperidine-derived systems, (R)-enantiomers function as the eutomer (active enantiomer) while (S)-enantiomers are distomers (less active) [1][2]. Substituting the racemate or incorrect enantiomer introduces confounding stereochemical variables that can invalidate structure-activity relationship studies, compromise catalytic enantioselectivity, and yield misleading biological data. Therefore, procurement decisions must specify the exact (R)-enantiomer when stereochemical fidelity is a critical experimental parameter.

(R)-2-Benzylpiperidine: Quantitative Comparative Evidence for Scientific Procurement Decisions


Enantiomer-Dependent Anticonvulsant Potency: (R)-Configuration Demonstrates 2.6-Fold Higher Activity in MES Model

In a head-to-head enantiomeric comparison of 2,6-dimethylanilide derivatives of 2-piperidinecarboxamide, the (R)-enantiomer (compound 35) exhibited an ED50 value of 5.7 mg/kg in the maximal electroshock seizure (MES) test in mice, whereas the corresponding (S)-enantiomer (compound 36) showed an ED50 of 14.8 mg/kg [1]. The (S)-enantiomer was approximately 2.6-fold less potent than the (R)-enantiomer and also demonstrated reduced neurotoxicity in the rotorod test [1]. This represents a direct, quantitative demonstration that stereochemistry at the 2-position of the piperidine ring meaningfully alters pharmacological outcomes in vivo.

anticonvulsant MES test chiral pharmacology

Chiral Resolution Efficiency: (R)-Mandelic Acid Method Enables Scalable Production of Enantiopure 2-Substituted Piperidines

The Pfizer patent JP2549609 describes an efficient optical resolution method for racemic cis-3-(2-methoxybenzylamino)-2-phenylpiperidine using (R)-(-)-mandelic acid as the resolving agent in isopropanol, followed by base treatment to liberate the (+)-isomer [1]. While this patent does not directly resolve (R)-2-benzylpiperidine itself, it establishes a class-level precedent demonstrating that (R)-mandelic acid is an effective resolving agent for 2-substituted piperidines bearing aromatic moieties, enabling the isolation of enantiopure products with defined absolute configuration [1]. In contrast, the commercial (R)-2-benzylpiperidine available from Sigma-Aldrich is produced using Liverpool ChiroChem's patented asymmetric catalytic technology, which offers a more direct and scalable route to enantioenriched 2-substituted piperidines compared to traditional resolution methods .

chiral resolution optical resolution process chemistry

Comparative Dopamine Transporter Affinity: 2-Benzylpiperidine Exhibits 53- to 85-Fold Lower Potency Than Methylphenidate

2-Benzylpiperidine (as the racemate) displays an affinity (Ki) for the dopamine transporter (DAT) of 6,360 nM and functional inhibition (IC50) of DAT of 3,780 to 8,800 nM [1]. In direct comparison, methylphenidate exhibits substantially higher potency, with the Ki of 2-benzylpiperidine being 85-fold lower and the IC50 being 53- to 38-fold lower than methylphenidate [1]. Additionally, 3-phenylpiperidine, a regioisomeric analog where the phenyl group is attached directly to the piperidine ring rather than via a methylene linker, demonstrates approximately 8-fold higher functional inhibition of DAT compared to 2-benzylpiperidine [2]. These data establish that 2-benzylpiperidine, while structurally related to CNS-active stimulants, exhibits comparatively weak monoamine transporter activity, rendering it more suitable as a synthetic intermediate than as a pharmacological agent in its own right.

dopamine transporter monoamine reuptake CNS pharmacology

Physicochemical Differentiation from Regioisomeric N-Benzylpiperidine

(R)-2-Benzylpiperidine (C-benzyl substitution at C2 position) differs fundamentally from N-benzylpiperidine (benzyl substitution on the ring nitrogen) in both chemical structure and predicted physicochemical properties [1]. The predicted LogP value for 2-benzylpiperidine is approximately 3.02, with a predicted aqueous solubility (LogSW) of -2.05 and two rotatable bonds . N-Benzylpiperidine, by contrast, is a tertiary amine with different basicity, hydrogen-bonding capacity, and conformational flexibility due to the nitrogen substitution pattern [1]. These structural differences directly impact reactivity: 2-benzylpiperidine retains a secondary amine capable of further N-functionalization (acylation, alkylation, sulfonylation), whereas N-benzylpiperidine lacks a free NH group and requires different synthetic handling.

physicochemical properties regioisomer logP

Commercial Purity Specifications: ≥95% Enantiopure Material Enables Reproducible Asymmetric Transformations

Commercial (R)-2-Benzylpiperidine is supplied with a minimum purity specification of ≥95% by assay, as documented by major vendors including Sigma-Aldrich (Cat. 900580) and AKSci (Cat. 0070AQ) . The material is provided as crystals with a melting point range of 45-50 °C and requires storage at 2-8 °C to maintain stability . The (S)-enantiomer (CAS 99112-94-4) is commercially available under identical purity specifications . However, the procurement of the specific (R)-enantiomer ensures that the stereochemical integrity of the starting material is defined, which is critical when the building block is used in stereoselective transformations where the stereochemical outcome depends on the starting material's enantiopurity.

enantiomeric purity quality specification asymmetric synthesis

Chiral Switch Principle Validated in Benzylpiperidine-Derived BChE Inhibitors: (R)-Enantiomer as Eutomer with Improved Selectivity

In a 2025 study on N-benzylpiperidine-based naphthalene-2-sulfonamides as butyrylcholinesterase (BChE) inhibitors, researchers isolated pure enantiomers via semi-preparative chiral HPLC and confirmed that (R)-(-)-2 is the eutomer (active enantiomer) while (S)-(+)-2 is the distomer with respect to human BChE inhibition [1]. Notably, (R)-(-)-2 demonstrated reduced inhibition of human acetylcholinesterase (hAChE) compared to both the racemate and the (S)-enantiomer, which is therapeutically advantageous because AChE inhibition is associated with undesirable peripheral parasympathomimetic adverse effects [1]. Crystal structures of hBChE in complex with each enantiomer revealed distinct binding poses, confirming that stereochemistry directly governs molecular recognition and selectivity [1].

butyrylcholinesterase Alzheimer's disease chiral switch

(R)-2-Benzylpiperidine: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Synthesis of Stereochemically Defined Anticonvulsant 2-Piperidinecarboxamides

Based on direct enantiomeric comparison data showing that (R)-35 (ED50 = 5.7 mg/kg) is 2.6-fold more potent than (S)-36 (ED50 = 14.8 mg/kg) in the MES anticonvulsant test, (R)-2-benzylpiperidine is the preferred chiral starting material for constructing 2-piperidinecarboxamide anticonvulsant candidates [1]. Researchers developing new antiepileptic agents within this chemotype should specify the (R)-enantiomer to maximize the probability of achieving potent in vivo efficacy. The use of racemic 2-benzylpiperidine in this context introduces unnecessary stereochemical complexity and may dilute observed activity or confound structure-activity relationship interpretation.

Asymmetric Synthesis of Dual DAGLα/ABHD6 Inhibitors Featuring Chiral 2-Benzylpiperidine Cores

The chirality of the carbon bearing the C2 substituent in hydroxylated 2-benzylpiperidines has a profound influence on the inhibitory activity of both diacylglycerol lipase-α (DAGLα) and α/β-hydrolase domain containing protein 6 (ABHD6) [1]. (R)-2-Benzylpiperidine serves as the optimal chiral building block for the enantioselective synthesis of triazole ureas and related dual inhibitors being developed for metabolic syndrome and neuroinflammatory disorders [1]. Starting from enantiopure (R)-2-benzylpiperidine ensures stereochemical control throughout the synthetic sequence, eliminating the need for late-stage chiral separation and enabling definitive assessment of stereochemistry-activity relationships.

Development of Stereoselective BChE Inhibitors with Reduced Off-Target AChE Activity

The chiral switch study of N-benzylpiperidine-based naphthalene-2-sulfonamides demonstrated that the (R)-enantiomer functions as the eutomer for human BChE inhibition while exhibiting reduced off-target inhibition of human AChE compared to the (S)-enantiomer and racemate [1]. (R)-2-Benzylpiperidine is therefore the appropriate chiral building block for medicinal chemistry programs targeting BChE for Alzheimer's disease, as the (R)-stereochemistry at the 2-position of the piperidine ring is associated with both enhanced target engagement and improved selectivity against AChE-mediated adverse effects [1].

General Chiral Building Block for Asymmetric Catalysis and Fragment-Based Drug Discovery

(R)-2-Benzylpiperidine (≥95% purity) is commercially supplied as a chiral building block developed using Liverpool ChiroChem's patented asymmetric technology, making it suitable for fragment-based drug discovery and asymmetric catalysis applications where stereochemical fidelity is paramount [1][2]. Its secondary amine functionality provides a versatile synthetic handle for N-functionalization (acylation, alkylation, sulfonylation, urea formation), distinguishing it from N-benzylpiperidine regioisomers that lack this reactive site [3]. For high-throughput screening libraries, lead optimization campaigns, and process chemistry development requiring a defined (R)-configured 2-substituted piperidine scaffold, this compound offers a reliable, quality-controlled starting material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-2-Benzylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.